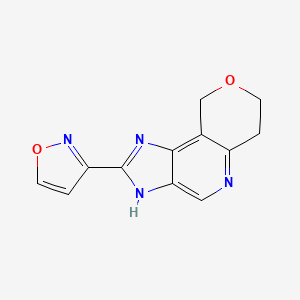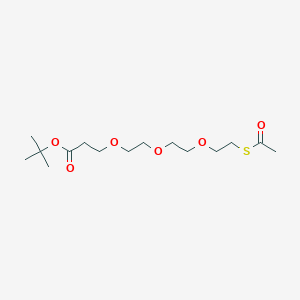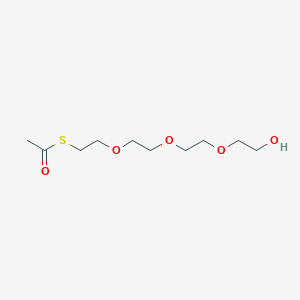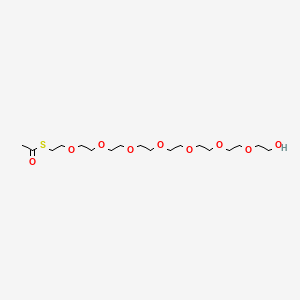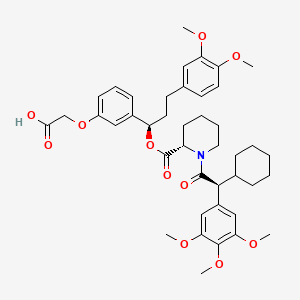
SB 772077B dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SB 772077B dihydrochloride is an aminofurazan-based Rho kinase (ROCK) inhibitor . It has IC50 values of 5.6 nM and 6 nM toward ROCK1 and ROCK2, respectively . This compound is used for scientific research .
Molecular Structure Analysis
The molecular formula of SB 772077B dihydrochloride is C15H20Cl2N8O2 . Its molecular weight is 415.28 . The chemical name is (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride .Physical And Chemical Properties Analysis
SB 772077B dihydrochloride is a white to off-white solid . It is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at 4°C, sealed, and away from moisture .Applications De Recherche Scientifique
Vasodilation
SB 772077B dihydrochloride exhibits vasodilator activity that is more potent than Y-27632 or Fasudil . This means it can help in expanding blood vessels, which can be beneficial in conditions like hypertension.
Decreasing Pulmonary Arterial Blood Pressure
This compound has been shown to decrease pulmonary arterial blood pressures . This could potentially make it useful in the treatment of conditions like pulmonary hypertension.
Decreasing Systemic Arterial Blood Pressure
In addition to decreasing pulmonary arterial blood pressures, SB 772077B dihydrochloride also decreases systemic arterial blood pressures . This could make it a potential candidate for treating systemic hypertension.
Increasing Cardiac Output
SB 772077B dihydrochloride has been found to increase cardiac output . This means it could potentially improve the amount of blood the heart pumps, which could be beneficial in conditions like heart failure.
Inhibition of Rho-Kinase (ROCK)
As a potent Rho-kinase (ROCK) inhibitor, SB 772077B dihydrochloride could have applications in various research areas where ROCK plays a crucial role . ROCK is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis.
Anti-Inflammatory Activities
Some studies suggest that Rho-kinase inhibitors may have anti-inflammatory activities . Therefore, SB 772077B dihydrochloride could potentially be used in research related to inflammation and related diseases.
Mécanisme D'action
Target of Action
SB 772077B dihydrochloride is an aminofurazan-based Rho kinase (ROCK) inhibitor . It primarily targets ROCK1 and ROCK2 , with IC50 values of 5.6 nM and 6 nM respectively . ROCK1 and ROCK2 are serine/threonine kinases that play critical roles in various cellular processes such as cell motility, proliferation, and apoptosis.
Mode of Action
As a ROCK inhibitor, SB 772077B dihydrochloride binds to the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream targets . This inhibits the activity of ROCK1 and ROCK2, leading to changes in cell behavior.
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 affects several biochemical pathways. These kinases are involved in the regulation of actin cytoskeleton, cell adhesion, and motility through the phosphorylation of several substrates such as myosin light chain and LIM kinases . By inhibiting ROCK1 and ROCK2, SB 772077B dihydrochloride can affect these pathways and their downstream effects.
Pharmacokinetics
Its solubility in water and dmso suggests that it could be well-absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would require further investigation.
Safety and Hazards
While specific safety and hazard information for SB 772077B dihydrochloride is not available, general safety measures for handling such compounds include wearing safety goggles with side-shields, protective gloves, and impervious clothing . It’s also recommended to use a suitable respirator . The product should be kept away from drains, water courses, or the soil .
Propriétés
IUPAC Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROPTGRSYJPJY-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB 772077B dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)

